molecular formula C9H8ClFO2 B2499134 (3-Chloro-4-fluoro-phenyl)-acetic acid methyl ester CAS No. 1189770-43-1

(3-Chloro-4-fluoro-phenyl)-acetic acid methyl ester

Cat. No.: B2499134
CAS No.: 1189770-43-1
M. Wt: 202.61
InChI Key: GDDBZVXLBDASMB-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluoro-phenyl)-acetic acid methyl ester is an organic compound with a molecular formula of C9H8ClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluoro-phenyl)-acetic acid methyl ester typically involves the esterification of (3-Chloro-4-fluoro-phenyl)-acetic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the purification of the ester can be achieved through distillation or crystallization techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluoro-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Depending on the nucleophile, products can include various substituted phenylacetic acid esters.

    Oxidation: The major product is (3-Chloro-4-fluoro-phenyl)-acetic acid.

    Reduction: The major product is (3-Chloro-4-fluoro-phenyl)-ethanol.

Scientific Research Applications

(3-Chloro-4-fluoro-phenyl)-acetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoro-phenyl)-acetic acid methyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-4-Propoxy-Phenyl)-Acetic Acid: This compound has a similar structure but with a propoxy group instead of a fluorine atom.

    (3-Chloro-4-Methyl-Phenyl)-Acetic Acid: This compound has a methyl group instead of a fluorine atom.

Uniqueness

The presence of both chlorine and fluorine atoms on the phenyl ring of (3-Chloro-4-fluoro-phenyl)-acetic acid methyl ester imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 2-(3-chloro-4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDBZVXLBDASMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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